(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid;(2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
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Overview
Description
(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid and (2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid are stereoisomers of a piperidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the use of piperidine as a starting material. The process includes several steps such as alkylation, esterification, and stereoselective reactions to ensure the correct configuration of the stereoisomers. Common reagents used in these reactions include alkyl halides, esters, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for these compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
These compounds can undergo various chemical reactions including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. Their unique stereochemistry makes them valuable in the development of chiral catalysts and ligands.
Biology
In biological research, these compounds can be used to study enzyme interactions and receptor binding due to their structural similarity to natural substrates.
Medicine
In medicine, these compounds have potential applications as drug candidates for various therapeutic areas. Their ability to interact with specific molecular targets makes them promising leads in drug discovery.
Industry
In the industrial sector, these compounds can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets such as enzymes or receptors. The stereochemistry of the compounds plays a crucial role in determining their binding affinity and selectivity. Pathways involved in their action may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and stereoisomers with different substituents. Examples include:
- (2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
- (2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Uniqueness
The uniqueness of these compounds lies in their specific stereochemistry, which influences their chemical reactivity and biological activity. This makes them valuable in applications where stereoselectivity is crucial, such as in the development of chiral drugs and catalysts.
Properties
Molecular Formula |
C24H42N2O8 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid;(2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/2C12H21NO4/c2*1-8-6-5-7-13(9(8)10(14)15)11(16)17-12(2,3)4/h2*8-9H,5-7H2,1-4H3,(H,14,15)/t2*8-,9+/m10/s1 |
InChI Key |
BSUBGBREYIBIOF-QUOODJBBSA-N |
Isomeric SMILES |
C[C@@H]1CCCN([C@@H]1C(=O)O)C(=O)OC(C)(C)C.C[C@H]1CCCN([C@H]1C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CCCN(C1C(=O)O)C(=O)OC(C)(C)C.CC1CCCN(C1C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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